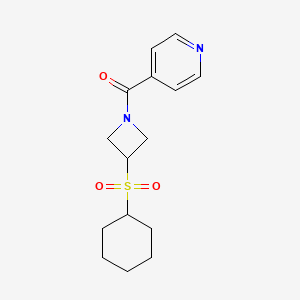

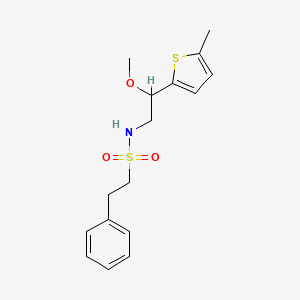

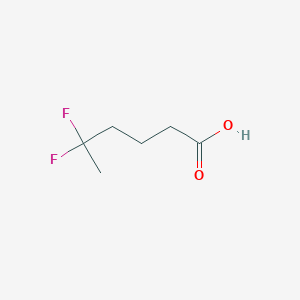

![molecular formula C21H21N5O4S B2500109 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide CAS No. 1020976-34-4](/img/structure/B2500109.png)

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloroacetamide with the potassium salt of p-hydroxyacetophenone in boiling dimethylformamide (DMF) to deliver the new bis(carboxamide) . Then, the resulting product is reacted with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include bromination, reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, and reaction with o-phenylenediamine derivatives .Scientific Research Applications

Pharmacological Potentials

Triazole compounds, which are part of the structure of your compound, are known for their versatile biological activities . They have been found to exhibit a wide range of pharmacological potentials, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Anticancer Activity

Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has been found to exhibit anticancer activity . This suggests that your compound may also have potential anticancer applications.

Antimicrobial Activity

Triazole derivatives have been found to have antimicrobial activity . This suggests that your compound could potentially be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Activities

Triazolothiadiazine derivatives have been found to exhibit analgesic and anti-inflammatory activities . This suggests that your compound may also have potential applications in pain management and inflammation treatment.

Enzyme Inhibitors

Triazolothiadiazine derivatives have been found to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests that your compound may also have potential applications as an enzyme inhibitor.

Antitubercular Agents

Triazolothiadiazine derivatives have been found to act as antitubercular agents . This suggests that your compound may also have potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Triazole derivatives have been found to have antidiabetic activity . This suggests that your compound could potentially be used in the treatment of type 2 diabetes .

Cardiovascular Disorders

Triazole derivatives have been found to be utilized in the treatment of cardiovascular disorders . This suggests that your compound may also have potential applications in the treatment of cardiovascular diseases.

Mechanism of Action

Target of Action

The compound, N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide, belongs to the class of triazolothiadiazines . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, thus exhibiting versatile biological activities

Mode of Action

The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The presence of the triazole ring and the methoxyphenyl group may enhance its binding affinity to these targets . .

Biochemical Pathways

Triazolothiadiazines have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted for related triazolothiadiazine compounds .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, it may exhibit effects such as inhibition of cancer cell proliferation, reduction of microbial growth, alleviation of pain and inflammation, neutralization of reactive oxygen species, inhibition of viral replication, and modulation of enzyme activity . .

Future Directions

The future directions for this compound and its class involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name |

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-29-18-9-5-8-17(14-18)21-24-23-19-10-11-20(25-26(19)21)30-13-12-22-31(27,28)15-16-6-3-2-4-7-16/h2-11,14,22H,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIAMUAIWMRRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

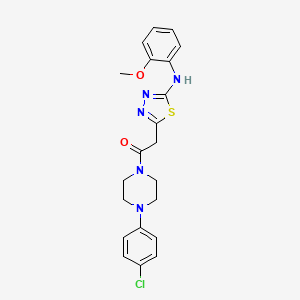

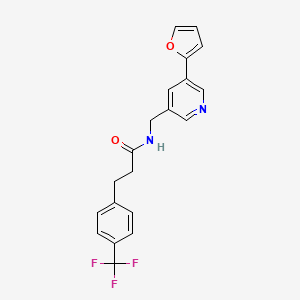

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

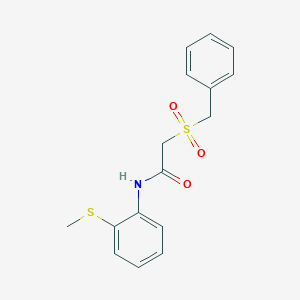

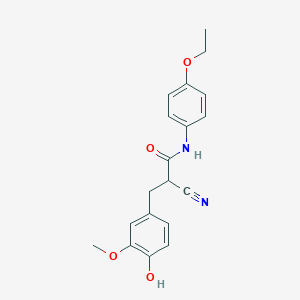

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

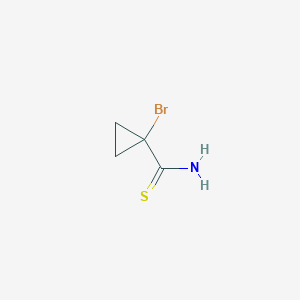

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

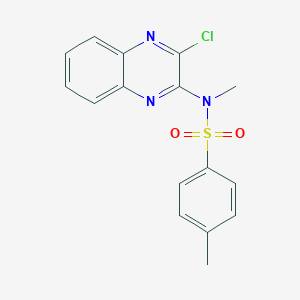

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)